molecular formula C20H16ClN3O3 B4534439 5-(1,3-benzodioxol-5-ylcarbonyl)-3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

5-(1,3-benzodioxol-5-ylcarbonyl)-3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No. B4534439
M. Wt: 381.8 g/mol
InChI Key: SVPRSEQRJAQLJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to our compound of interest often involves multi-step synthetic routes that incorporate ring closure reactions and functional group transformations. For example, Halim and Ibrahim (2022) described the synthesis of a novel compound through ring opening followed by ring closure reactions, showcasing the complexity involved in constructing such molecules. Their synthesis started from specific precursors, leading to a product with a distinct molecular architecture, highlighting the intricate synthetic strategies that could be relevant for our compound (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of compounds akin to 5-(1,3-benzodioxol-5-ylcarbonyl)-3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is characterized by complex conformations and interactions. Sagar et al. (2017) explored the molecular conformations and hydrogen bonding in similar tetrahydro-1H-pyrazolo[4,3-c]pyridines, providing insights into the spatial arrangement and potential intermolecular interactions that could also apply to our compound of interest (Sagar et al., 2017).

Chemical Reactions and Properties

The presence of multiple functional groups in our compound suggests a variety of chemical reactivity patterns. Compounds with similar structures have been shown to participate in diverse chemical reactions, including nucleophilic attacks and formation of hydrogen bonds, as indicated by their local reactivity descriptors (Halim & Ibrahim, 2022).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of compounds like 5-(1,3-benzodioxol-5-ylcarbonyl)-3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can be inferred from related research. For instance, studies on similar compounds have detailed their crystalline architectures and the influence of supramolecular interactions on their physical state (Zhu et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential for forming derivatives, are critical for understanding the utility and applications of our compound. Research into related molecules has shed light on their reactivity patterns, stability under various conditions, and the types of derivatives that can be synthesized from them (Halim & Ibrahim, 2022).

properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(4-chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3/c21-14-4-1-12(2-5-14)19-15-10-24(8-7-16(15)22-23-19)20(25)13-3-6-17-18(9-13)27-11-26-17/h1-6,9H,7-8,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPRSEQRJAQLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NN=C2C3=CC=C(C=C3)Cl)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,3-benzodioxol-5-ylcarbonyl)-3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
5-(1,3-benzodioxol-5-ylcarbonyl)-3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 3
Reactant of Route 3
5-(1,3-benzodioxol-5-ylcarbonyl)-3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 4
Reactant of Route 4
5-(1,3-benzodioxol-5-ylcarbonyl)-3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 5
Reactant of Route 5
5-(1,3-benzodioxol-5-ylcarbonyl)-3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 6
Reactant of Route 6
5-(1,3-benzodioxol-5-ylcarbonyl)-3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

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